

Application Notes and Protocols for Cell Labeling using DSPE-PEG36-DBCO

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Compound of Interest

Compound Name: *Dspe-peg36-dbc*

Cat. No.: *B12418396*

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Introduction

DSPE-PEG36-DBCO is a versatile phospholipid-polyethylene glycol conjugate that enables robust and specific labeling of live cells. This reagent is composed of three key components:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that can anchor the molecule into the lipid bilayer of cell membranes.
- Polyethylene glycol (PEG36): A long, hydrophilic spacer that increases solubility and minimizes non-specific interactions.
- Dibenzocyclooctyne (DBCO): A strained alkyne that allows for highly efficient and specific covalent labeling to azide-modified molecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[1][2]}

This technology is pivotal for a range of applications including cell tracking, targeted drug delivery, and high-resolution imaging of cellular components. These application notes provide two detailed protocols for cell labeling using **DSPE-PEG36-DBCO**: a two-step metabolic labeling approach for high specificity, and a direct passive insertion method.

Principle of Labeling

The labeling strategy hinges on the bioorthogonal reaction between the DBCO group on the **DSPE-PEG36-DBCO** and an azide group introduced onto the cell surface. This SPAAC reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.^[1]

There are two primary methods to achieve cell labeling with **DSPE-PEG36-DBCO**:

- **Metabolic Labeling Followed by Click Chemistry:** Cells are first incubated with an azide-modified monosaccharide. This azido-sugar is processed by the cell's metabolic machinery and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface. The azide-labeled cells are then treated with **DSPE-PEG36-DBCO**, leading to a covalent attachment via the SPAAC reaction.^[3]
- **Direct Lipid Insertion:** **DSPE-PEG36-DBCO** can be directly incubated with cells, allowing the DSPE lipid anchor to passively insert into the cell membrane.^[4] This method is simpler but may result in lower labeling density compared to the metabolic labeling approach.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for cell labeling using **DSPE-PEG36-DBCO**. Note that optimal conditions may vary depending on the cell type and experimental goals.

Parameter	Metabolic Labeling with Ac ₄ ManNAz	Direct Lipid Insertion	Reference
Azido-Sugar (Ac ₄ ManNAz) Concentration	25-100 µM	N/A	
Azido-Sugar Incubation Time	24-72 hours	N/A	
DSPE-PEG36-DBCO Concentration	10-50 µM	5-20 µM	
DSPE-PEG36-DBCO Incubation Time	15-60 minutes	20-60 minutes	
Incubation Temperature	37°C	37°C	
Typical Labeling Efficiency	High (can approach 100% of azide-labeled sites)	Moderate (dependent on cell type and incubation conditions)	

Experimental Protocols

Protocol 1: Cell Labeling via Metabolic Labeling and Click Chemistry

This protocol is recommended for achieving high-density and highly specific cell surface labeling.

Materials:

- Cells of interest in culture
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Azido-sugar (e.g., Tetraacetylated N-azidoacetylmannosamine, Ac₄ManNAz)

- **DSPE-PEG36-DBCO**

- Anhydrous DMSO
- Fluorescently-labeled azide or DBCO for control experiments (optional)
- Flow cytometer or fluorescence microscope

Procedure:

Step 1: Metabolic Labeling with Azido-Sugar

- Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
- Prepare Azido-Sugar Medium: Prepare a stock solution of Ac₄ManNAz in sterile DMSO. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-100 μ M.
- Incubation: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
- Culture: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

Step 2: Labeling with **DSPE-PEG36-DBCO**

- Prepare **DSPE-PEG36-DBCO** Solution: Prepare a stock solution of **DSPE-PEG36-DBCO** in anhydrous DMSO. Dilute the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 10-50 μ M.
- Cell Washing: Gently wash the azide-labeled cells twice with warm PBS to remove any unincorporated azido-sugar.
- Labeling Reaction: Add the **DSPE-PEG36-DBCO** solution to the cells.
- Incubation: Incubate for 15-60 minutes at 37°C.

- Final Washes: Wash the cells three times with warm PBS to remove unreacted **DSPE-PEG36-DBCO**.
- Analysis: The cells are now labeled and ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo tracking.

Protocol 2: Cell Labeling via Direct Lipid Insertion

This protocol offers a simplified, one-step labeling method.

Materials:

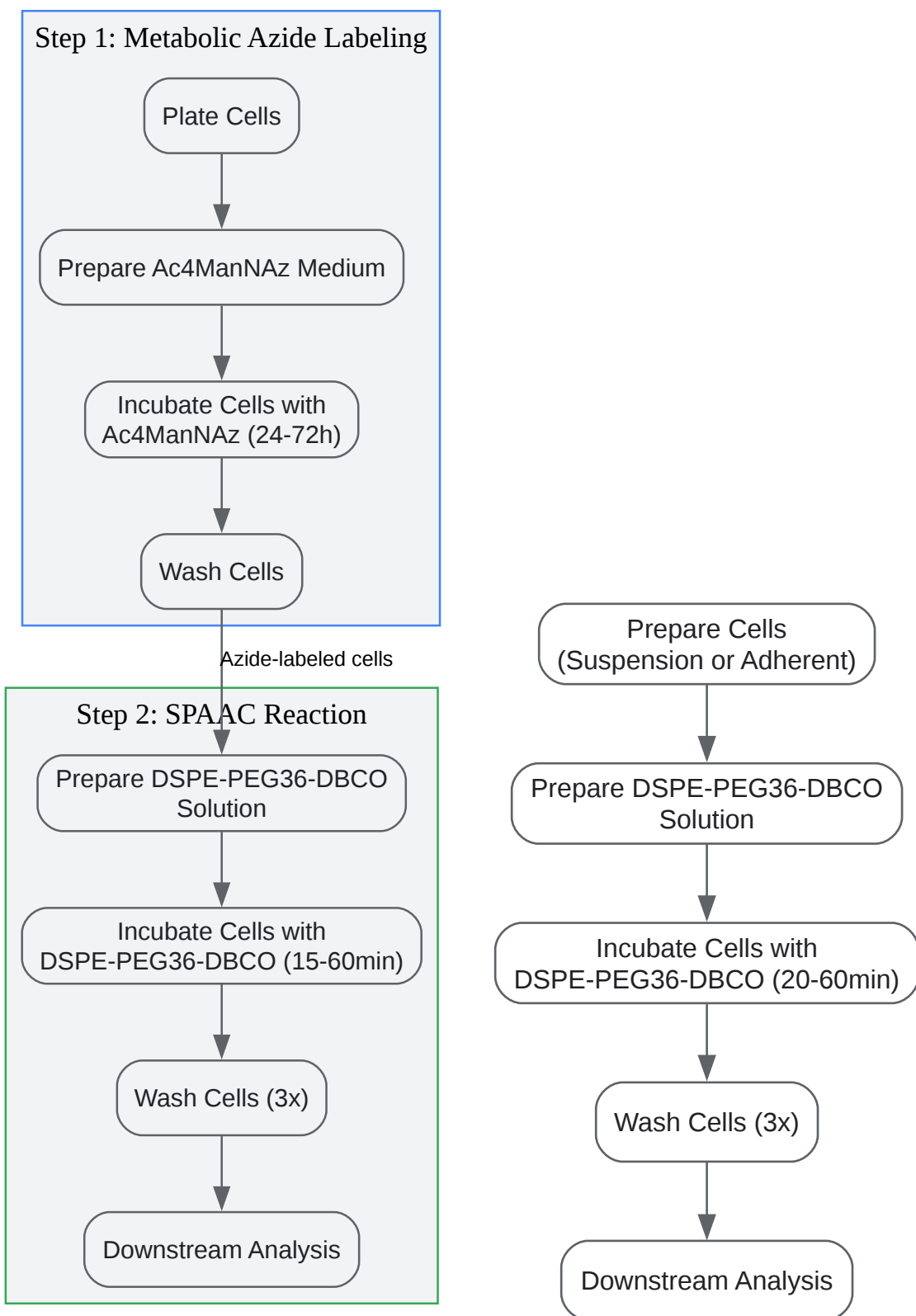
- Cells of interest in suspension or adhered to a culture plate
- PBS or serum-free medium
- **DSPE-PEG36-DBCO**
- Anhydrous DMSO
- Flow cytometer or fluorescence microscope

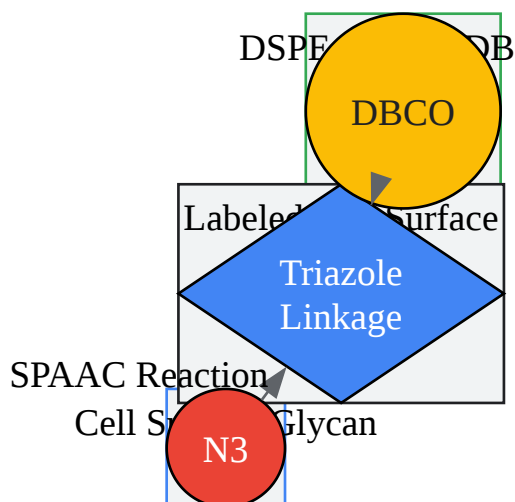
Procedure:

- Prepare **DSPE-PEG36-DBCO** Solution: Prepare a stock solution of **DSPE-PEG36-DBCO** in anhydrous DMSO. Dilute the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 5-20 μM .
- Cell Preparation:
 - For suspension cells: Centrifuge the cells and resuspend the pellet in the **DSPE-PEG36-DBCO** solution.
 - For adherent cells: Wash the cells once with warm PBS and then add the **DSPE-PEG36-DBCO** solution to the plate.
- Incubation: Incubate the cells with the **DSPE-PEG36-DBCO** solution for 20-60 minutes at 37°C. Gentle agitation may improve labeling for suspension cells.

- Washing:
 - For suspension cells: Centrifuge the cells and wash the pellet three times with warm PBS.
 - For adherent cells: Gently aspirate the labeling solution and wash the cells three times with warm PBS.
- Analysis: The cells are now labeled and ready for analysis.

Visualizations





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